N'-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of the tert-butyl group and the aminophenyl group further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide typically involves the condensation of 4-aminobenzaldehyde with 5-tert-butyl-1H-pyrazole-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is often heated to reflux to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
- N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H21N5O |
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Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-5-tert-butyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H21N5O/c1-10(11-5-7-12(17)8-6-11)18-21-15(22)13-9-14(20-19-13)16(2,3)4/h5-9H,17H2,1-4H3,(H,19,20)(H,21,22)/b18-10- |
InChI Key |
GPEOSYGGLVTOJB-ZDLGFXPLSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=NNC(=C1)C(C)(C)C)/C2=CC=C(C=C2)N |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C(C)(C)C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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